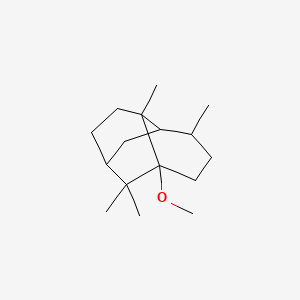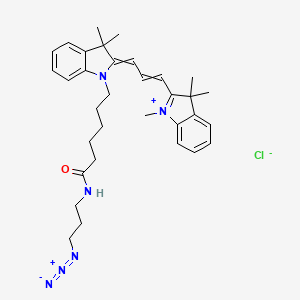
Cyanine3 azide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyanine3 azide is a fluorescent dye commonly used in various scientific applications, particularly in the field of biochemistry and molecular biology. It is an analog of Cy3® azide and is known for its high extinction coefficient and fluorescence quantum yield. This compound is often used in click chemistry, a class of biocompatible chemical reactions that are used to join substrates of interest with specific biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
Cyanine3 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group to the cyanine dye structure. One common method involves the reaction of a cyanine dye precursor with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically carried out at room temperature and requires careful control of reaction conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure the compound meets the required specifications .
化学反应分析
Types of Reactions
Cyanine3 azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group in this compound can participate in nucleophilic substitution reactions, where it replaces other functional groups in a molecule.
Reduction Reactions: this compound can be reduced to form primary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Click Chemistry Reactions: The azide group in this compound reacts with alkyne groups in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, forming stable triazole linkages
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile (CH3CN) or DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Click Chemistry: Copper(I) catalysts (CuSO4) and reducing agents such as sodium ascorbate
Major Products
科学研究应用
Cyanine3 azide has a wide range of applications in scientific research, including:
Fluorescent Labeling: Used to label biomolecules such as proteins, nucleic acids, and lipids for fluorescence microscopy and flow cytometry.
Molecular Probes: Employed as a probe in Förster resonance energy transfer (FRET) experiments to study molecular interactions and dynamics.
Phototherapy: Utilized in photodynamic therapy for cancer treatment, where it generates reactive oxygen species upon light activation to kill cancer cells.
Photovoltaics: Applied in the development of organic solar cells due to its excellent photophysical properties
作用机制
Cyanine3 azide exerts its effects primarily through its fluorescent properties. When excited by light at a specific wavelength, it emits fluorescence, which can be detected and measured. This property makes it an excellent tool for imaging and tracking biomolecules in live cells. The azide group allows it to participate in click chemistry reactions, enabling the conjugation of this compound to various biomolecules .
相似化合物的比较
Cyanine3 azide is similar to other cyanine dyes such as Cy3®, Alexa Fluor 546, and DyLight 549. it has unique properties that make it particularly useful in certain applications:
Cy3®: Similar fluorescence properties but this compound is more versatile in click chemistry applications.
Alexa Fluor 546: Comparable fluorescence but this compound offers better solubility in organic solvents.
DyLight 549: Similar excitation and emission spectra but this compound has a higher extinction coefficient
Similar Compounds
属性
分子式 |
C33H43ClN6O |
|---|---|
分子量 |
575.2 g/mol |
IUPAC 名称 |
N-(3-azidopropyl)-6-[3,3-dimethyl-2-[3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanamide;chloride |
InChI |
InChI=1S/C33H42N6O.ClH/c1-32(2)25-15-8-10-17-27(25)38(5)29(32)19-13-20-30-33(3,4)26-16-9-11-18-28(26)39(30)24-12-6-7-21-31(40)35-22-14-23-36-37-34;/h8-11,13,15-20H,6-7,12,14,21-24H2,1-5H3;1H |
InChI 键 |
JWFYJJIXFMMPNH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCCN=[N+]=[N-])(C)C)C)C.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[[2,2-Dimethoxy-1-(4-methoxyphenyl)ethylidene]amino]urea](/img/structure/B13792645.png)
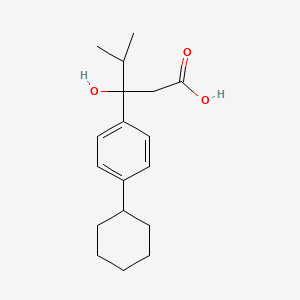
![Furo[2,3-g]benzothiazole](/img/structure/B13792660.png)
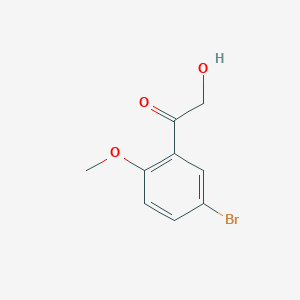
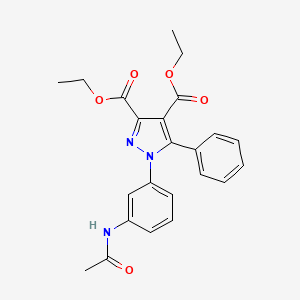
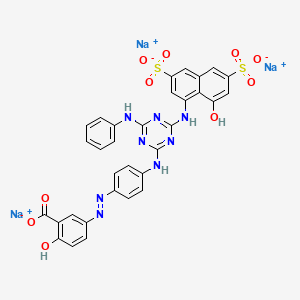
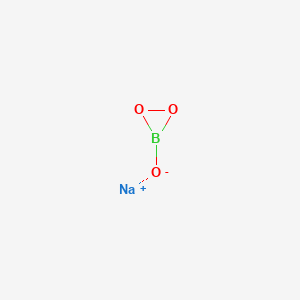
![9-[4-phenyl-6-(9-phenyl-3-dibenzofuranyl)-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B13792696.png)
![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-phenyl-](/img/structure/B13792708.png)
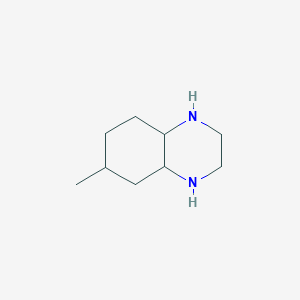
![2-[(C,N-dimethylcarbonimidoyl)amino]benzoic acid](/img/structure/B13792716.png)
![4-[Benzyl(ethyl)amino]benzenediazonium chloride](/img/structure/B13792717.png)
